molecular formula C9H18ClN B2522707 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride CAS No. 2137780-79-9

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride

Cat. No.: B2522707
CAS No.: 2137780-79-9
M. Wt: 175.7
InChI Key: CQBVOTVDRUUBHL-UHFFFAOYSA-N
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Description

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is a substituted cyclohexene derivative featuring a tertiary amine group at position 1 and methyl substituents at positions 1, 3, and 4 of the cyclohexene ring.

Properties

IUPAC Name

1,3,4-trimethylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-4-5-9(3,10)6-8(7)2;/h4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVOTVDRUUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the hydrogenation process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, such as cyclohexene/cyclohexane backbones, amine functionalities, and hydrochloride salt forms:

Cyclohex-3-en-1-amine Hydrochloride (CAS 22615-33-4)

  • Structure : Features a cyclohexene ring with an amine group at position 1 but lacks methyl substituents.
  • Key Differences : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the target compound. This may enhance aqueous solubility but decrease membrane permeability.
  • Applications : Used as a building block in organic synthesis, particularly for introducing chiral amine centers .

(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride (CAS 934765-89-6)

  • Structure : A saturated cyclohexane ring with methyl groups at positions 3 and 3 (axial/equatorial) and a chiral amine at position 1.
  • Key Differences : The absence of a double bond increases conformational rigidity compared to the target compound. The (1R) configuration may influence stereoselective interactions in biological systems.

(1-Cyclohexylcyclopropyl)amine Hydrochloride (Synonym: 3,5-Dimethyladamantanamine Hydrochloride)

  • Structure : Adamantane core with a cyclopropyl group and methyl substituents at positions 3 and 5.
  • Key Differences : The adamantane scaffold confers extreme rigidity and thermal stability (melting point: 204–205°C), contrasting with the flexible cyclohexene ring of the target compound.
  • Applications : Adamantane derivatives are explored for antiviral and CNS-targeted therapies due to their blood-brain barrier penetration .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Melting Point (°C) Notes
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride Not available C₁₀H₁₈NCl* Cyclohexene ring, methyl groups at 1,3,4 Not reported High lipophilicity expected
Cyclohex-3-en-1-amine hydrochloride 22615-33-4 C₆H₁₂NCl Cyclohexene ring, no methyl groups Not reported Base for chiral synthesis
(1R)-3,3-Dimethylcyclohexan-1-amine hydrochloride 934765-89-6 C₈H₁₈NCl Saturated cyclohexane, chiral (1R) configuration Not reported Discontinued commercial product
(1-Cyclohexylcyclopropyl)amine hydrochloride Not available ~C₁₃H₂₄NCl Adamantane core, cyclopropyl group 204–205 High thermal stability

*Estimated formula based on structural analysis.

Research Findings and Structural Influences

  • Conformational Flexibility : The cyclohexene ring’s double bond introduces restricted rotation, affecting binding to biological targets compared to saturated analogs like (1R)-3,3-Dimethylcyclohexan-1-amine hydrochloride .
  • Thermal Stability : Adamantane-based analogs exhibit significantly higher melting points due to their rigid frameworks, suggesting the target compound may have lower thermal stability .

Biological Activity

1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₅ClN
  • CAS Number : 2137780-79-9
  • Molecular Weight : 199.7 g/mol

The compound features a cyclohexene ring substituted with three methyl groups and an amine functional group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. Key mechanisms include:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Modulation : It has been shown to modulate enzyme activities, potentially affecting metabolic pathways associated with neuroprotection and anti-inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity

The compound's cytotoxic effects have been evaluated using several human cancer cell lines. Notably:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results indicate that the compound may possess selective cytotoxicity against certain cancer cells, warranting further investigation into its therapeutic potential.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy found that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent .
  • Cytotoxicity in Cancer Research : Another research article in Cancer Letters reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

  • Absorption : The compound is readily absorbed when administered orally.
  • Distribution : It shows a high volume of distribution due to lipophilicity.
  • Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.
  • Excretion : Primarily excreted via urine.

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